4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamide derivatives often involve solvent-free reactions due to their cost-effectiveness and simplicity. The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate and potassium hydroxide in DMF (dimethylformamide) for substitution reactions . Triethylamine is often used as a basic catalyst in condensation reactions .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives .
Scientific Research Applications
4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to participate in a variety of condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Cyanoacetamide derivatives: These compounds share similar structural features and biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in the synthesis of various heterocyclic compounds.
Uniqueness
What sets 4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide apart is its unique combination of cyano and carbonyl functions, which make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds .
Properties
IUPAC Name |
4-cyano-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-4-9-23-17-11-13(2)10-14(3)18(17)25-20(23)22-19(24)16-7-5-15(12-21)6-8-16/h1,5-8,10-11H,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDALIOWXDQVHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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